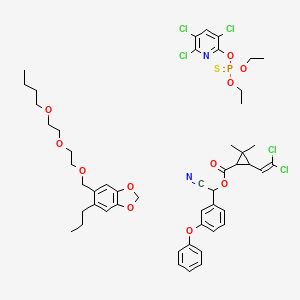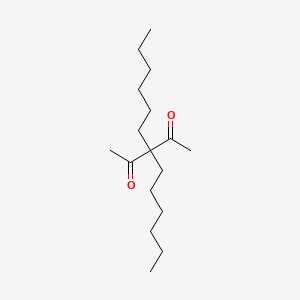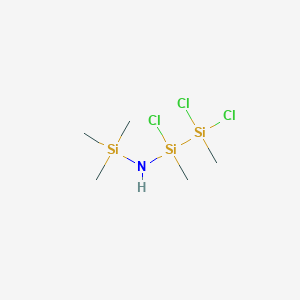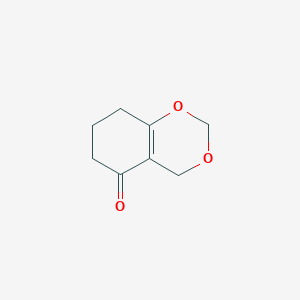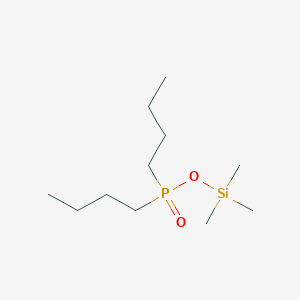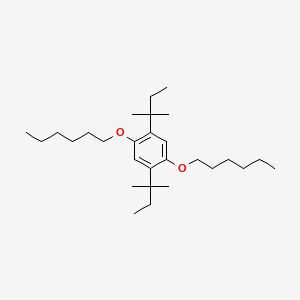![molecular formula C12H15NO6 B14303638 Diethyl [(furan-2-carbonyl)amino]propanedioate CAS No. 117975-98-1](/img/structure/B14303638.png)
Diethyl [(furan-2-carbonyl)amino]propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl [(furan-2-carbonyl)amino]propanedioate is an organic compound that features a furan ring attached to a propanedioate moiety through an amide linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl [(furan-2-carbonyl)amino]propanedioate typically involves the reaction of diethyl malonate with furan-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate enolate, which then reacts with the acyl chloride to form the desired product. The reaction conditions generally include:
Solvent: Anhydrous dichloromethane
Temperature: Room temperature
Reaction Time: Several hours
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis would apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl [(furan-2-carbonyl)amino]propanedioate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Diethyl [(furan-2-hydroxymethyl)amino]propanedioate.
Substitution: Various substituted esters and amides.
Aplicaciones Científicas De Investigación
Diethyl [(furan-2-carbonyl)amino]propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and polymers.
Mecanismo De Acción
The mechanism of action of Diethyl [(furan-2-carbonyl)amino]propanedioate involves its interaction with specific molecular targets. The furan ring can participate in π-π stacking interactions, while the carbonyl and amide groups can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl malonate: A simpler ester with similar reactivity but lacking the furan ring.
Furan-2-carboxylic acid: Contains the furan ring but lacks the ester functionality.
Diethyl [(furan-2-carbonyl)amino]acetate: Similar structure but with a shorter carbon chain.
Uniqueness
Diethyl [(furan-2-carbonyl)amino]propanedioate is unique due to the combination of the furan ring and the propanedioate moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
117975-98-1 |
|---|---|
Fórmula molecular |
C12H15NO6 |
Peso molecular |
269.25 g/mol |
Nombre IUPAC |
diethyl 2-(furan-2-carbonylamino)propanedioate |
InChI |
InChI=1S/C12H15NO6/c1-3-17-11(15)9(12(16)18-4-2)13-10(14)8-6-5-7-19-8/h5-7,9H,3-4H2,1-2H3,(H,13,14) |
Clave InChI |
IGIGKXUBGKMHCL-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C(=O)OCC)NC(=O)C1=CC=CO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 7-[(4-methylbenzene-1-sulfonyl)oxy]heptanoate](/img/structure/B14303556.png)
![(2E)-[(Quinolin-6-yl)imino]acetic acid](/img/structure/B14303562.png)
![2-Hydroxy-5-[2-(4-methoxyphenoxy)ethoxy]benzoic acid](/img/structure/B14303566.png)
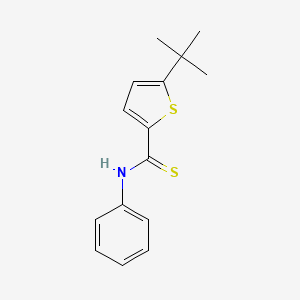
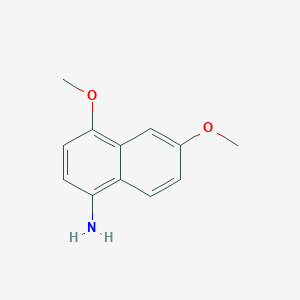
![2-[(Ethenyloxy)methyl]cyclopent-2-en-1-one](/img/structure/B14303581.png)
